molecular formula C10H9Cl2N5 B13104109 4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine CAS No. 79605-05-3

4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine

Cat. No.: B13104109
CAS No.: 79605-05-3
M. Wt: 270.12 g/mol
InChI Key: FFDDKZIVVPDOPK-UHFFFAOYSA-N
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Description

4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine is a sophisticated bipyrimidine scaffold designed for advanced pharmaceutical and chemical research. This compound features two linked pyrimidine rings, offering multiple sites for chemical modification and making it an exceptionally versatile building block in medicinal chemistry. Its structure is particularly valuable for constructing molecular libraries for high-throughput screening and for the development of targeted therapies. Researchers can utilize this molecule in metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and as a precursor for synthesizing complex heterocyclic systems. The dichloro substitutions provide reactive handles for further functionalization, while the dimethylamino group can influence the electron distribution and binding properties of the final molecule. This reagent is intended for use in the discovery and optimization of new therapeutic agents and functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

79605-05-3

Molecular Formula

C10H9Cl2N5

Molecular Weight

270.12 g/mol

IUPAC Name

4-(4,6-dichloropyrimidin-2-yl)-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C10H9Cl2N5/c1-17(2)10-13-4-3-6(14-10)9-15-7(11)5-8(12)16-9/h3-5H,1-2H3

InChI Key

FFDDKZIVVPDOPK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)C2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Approach

The synthesis typically starts from bipyrimidine precursors or related pyrimidine derivatives, such as 4,6-dihydroxypyrimidine or 4,6-dichloropyrimidine. The core synthetic steps involve:

  • Chlorination of hydroxypyrimidine precursors to introduce chlorine atoms at the 4 and 6 positions.
  • Amination to substitute the chlorine at the 2' position with a dimethylamino group.

These transformations are carried out under controlled conditions to maximize yield and purity.

Chlorination Step

The chlorination of 4,6-dihydroxypyrimidine to form 4,6-dichloropyrimidine derivatives is conventionally achieved using chlorinating agents such as:

  • Phosphorus oxychloride (POCl₃)
  • Phosphorus pentachloride (PCl₅)
  • Thionyl chloride (SOCl₂)
  • Phosgene (COCl₂)

The reaction is often performed in the presence of additives like dimethylformamide (DMF), pyridine, or tertiary amines to enhance reactivity and selectivity.

Optimized conditions reported include:

Parameter Condition
Chlorinating agent Phosphorus oxychloride (POCl₃)
Temperature 20–105 °C (stepwise heating)
Reaction time 3–5 hours
Solvent Toluene or chlorinated solvents
Additives N,N-dimethylaminopyridine, pyridine

The use of POCl₃ with hindered amines improves the yield and purity of 4,6-dichloropyrimidine by minimizing side reactions and facilitating easier isolation.

Amination Step

The introduction of the N,N-dimethylamino group at the 2' position is typically performed by nucleophilic substitution of the chlorine atom with dimethylamine or its derivatives under inert atmosphere (nitrogen or argon) to avoid side reactions.

Typical reaction conditions:

Parameter Condition
Aminating agent Dimethylamine or N,N-dimethylaminopyridine
Atmosphere Nitrogen or argon
Solvent Toluene or methanol
Temperature 20–75 °C
Reaction time Several hours (e.g., 3–6 hours)

The reaction may be catalyzed or facilitated by bases such as sodium methoxide or sodium amide to enhance nucleophilicity.

Purification and Isolation

Purification of the target compound involves:

  • Extraction with organic solvents (e.g., toluene)
  • Removal of solvents under reduced pressure
  • Recrystallization from ethanol or other suitable solvents
  • Filtration and drying under vacuum

These steps ensure high purity and yield, typically in the range of 70-85% based on the optimized protocols.

Detailed Process Example from Patent Literature

A representative preparation method adapted from patent US10556871B1 for a related dichloropyrimidine compound involves:

Step Description Conditions/Details Yield (%)
1 Esterification of p-bromophenylacetic acid with methanol under reflux 5.5 hours, reflux, solid acid catalyst ~95
2 Reaction with sodium methoxide and dimethyl carbonate in methanol to form intermediate 6 hours, 75 °C, nitrogen atmosphere Not specified
3 Chlorination using POCl₃ and N,N-dimethylaminopyridine in toluene 20–105 °C, 3–5 hours ~85
4 Workup by aqueous extraction, solvent removal, recrystallization in ethanol 10–20 °C, 1–2 hours stirring -

This multi-step process achieves an overall yield of approximately 73% to 85% depending on the step specifics.

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose Notes/Outcome
Chlorination POCl₃, toluene, N,N-dimethylaminopyridine Convert dihydroxypyrimidine to dichloropyrimidine 70-85% yield, temperature 20-105 °C
Amination Dimethylamine, sodium methoxide, methanol Substitute Cl with N,N-dimethylamino group Requires inert atmosphere, 3-6 h reaction
Purification Extraction (toluene), recrystallization (ethanol) Isolate pure compound Enhances purity and yield

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a new amine derivative, while oxidation might produce a corresponding oxide .

Scientific Research Applications

4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine exerts its effects involves interactions with specific molecular targets. These interactions can disrupt normal cellular processes, leading to the desired biological or chemical outcome. For example, in biological systems, it may inhibit certain enzymes or receptors, thereby modulating cellular pathways .

Comparison with Similar Compounds

4,6-Dichloro-5-isopropylpyrimidin-2-amine (B5)

  • Structure : Substituted with an isopropyl group at the 5-position.
  • Properties : Melting point (175–176°C), high yield (69%), and distinct NMR shifts (δ = 7.31 ppm for NH2) .
  • Comparison : The absence of a bipyrimidine scaffold reduces steric hindrance but limits π-π stacking interactions compared to the target compound.

4,6-Dichloro-N-methylpyrimidin-2-amine (CAS 10397-15-6)

  • Structure: Monocyclic pyrimidine with a single methylamine group.
  • Similarity : 0.82 (structural similarity score).
  • Key Difference : Reduced chlorine substitution (one fewer Cl) diminishes electrophilicity, altering reactivity in cross-coupling reactions .

Bipyrimidine Derivatives with Varied Substituents

4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (LAS38096)

  • Structure : Features a furan substituent at the 4'-position.
  • Bioactivity: Potent A2B adenosine receptor antagonist (Ki = 17 nM) with >100-fold selectivity over other adenosine receptors.
  • Comparison : The furyl group enhances binding affinity through hydrophobic interactions, whereas the dimethylamine in the target compound may improve solubility .

6-Chloro-2-morpholino-[4,5'-bipyrimidin]-2'-amine (Compound 15)

  • Structure : Morpholine substituent at the 2-position.
  • Application : Evaluated for PI3K inhibition, demonstrating the impact of heterocyclic amines on target engagement .

N,N-Dialkylamino Pyrimidines

2-Chloro-N,N-diethylpyrimidin-4-amine (16d)

  • Structure: Diethylamino group at the 4-position.
  • Synthesis Yield : 67% vs. 0.87% for its regioisomer (17d).
  • Key Insight : Regioselectivity challenges highlight the importance of substitution patterns in synthetic accessibility .

4-Chloro-N-ethyl-6-methylpyrimidin-2-amine (CAS 5748-33-4)

  • Similarity : 0.81 (structural similarity score).

Heterocyclic-Fused Pyrimidines

4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (34)

  • Structure : Cyclopentane-fused pyrimidine.
  • Properties : Yellow liquid with distinct NMR shifts (δ = 8.01 ppm for NH2).
  • Application : Demonstrates the role of fused rings in modulating cytotoxic activity .

Data Tables

Table 1. Physical and Spectral Properties of Selected Compounds

Compound Melting Point (°C) Yield (%) $^1$H NMR (δ, NH2) Cl Substituents
4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine Not reported - Not reported 4,6
4,6-Dichloro-5-isopropylpyrimidin-2-amine (B5) 175–176 69 7.31 4,6
4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (LAS38096) 222 - Not reported -

Biological Activity

4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines and its mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula : C10_{10}H10_{10}Cl2_2N4_4

CAS Number : 79605-05-3

This compound belongs to the bipyrimidine class of chemicals, characterized by the presence of two pyrimidine rings. The chlorination at positions 4 and 6 enhances its biological activity by potentially increasing binding affinity to target proteins.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 20 µM
    • A549: 25 µM

These values suggest a potent anticancer effect, particularly noteworthy in the MCF-7 cell line where it induces apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
HeLa20Cell cycle arrest
A54925Induction of oxidative stress

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus: 32 µg/mL
    • Escherichia coli: 64 µg/mL

The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Bacterial StrainMIC (µg/mL)Mechanism of Action
Staphylococcus aureus32Membrane disruption
Escherichia coli64Inhibition of protein synthesis

Case Studies

  • Study on Anticancer Effects :
    • A recent study evaluated the effects of the compound on MCF-7 cells. The results indicated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death .
  • Antimicrobial Efficacy :
    • Another study assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth at concentrations significantly lower than standard antibiotics .

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